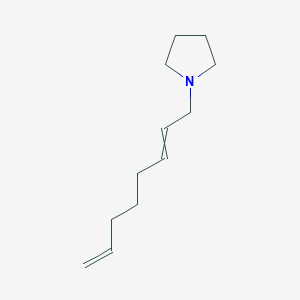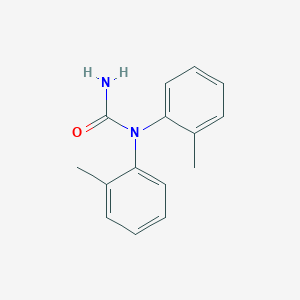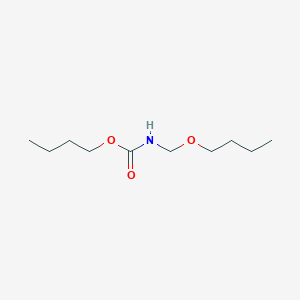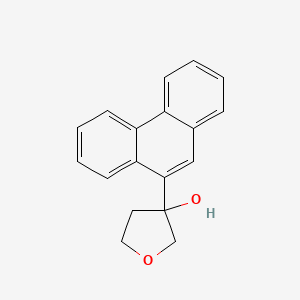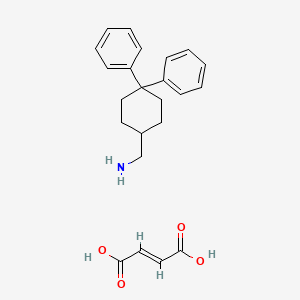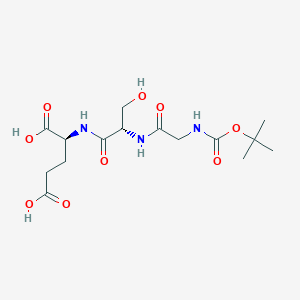
N-(tert-Butoxycarbonyl)glycyl-L-seryl-L-glutamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-Butoxycarbonyl)glycyl-L-seryl-L-glutamic acid: is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from unwanted reactions during the synthesis process. This compound is often used in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)glycyl-L-seryl-L-glutamic acid typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using the tert-butoxycarbonyl (Boc) group. This is followed by the coupling of Boc-protected glycine with L-serine and L-glutamic acid using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions to prevent racemization.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反应分析
Types of Reactions: N-(tert-Butoxycarbonyl)glycyl-L-seryl-L-glutamic acid undergoes various chemical reactions, including:
Deprotection: The removal of the Boc protecting group using strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC and NHS.
Hydrolysis: The cleavage of peptide bonds under acidic or basic conditions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Coupling: Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)
Hydrolysis: Acidic or basic solutions
Major Products Formed:
Deprotection: Free amino acids or peptides
Coupling: Extended peptides or proteins
Hydrolysis: Shorter peptides or individual amino acids
科学研究应用
Chemistry: N-(tert-Butoxycarbonyl)glycyl-L-seryl-L-glutamic acid is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to form complex peptides.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents.
Medicine: this compound is utilized in the design and synthesis of peptide-based pharmaceuticals. It plays a crucial role in the development of drugs targeting specific proteins or enzymes involved in various diseases.
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also employed in the development of diagnostic tools and biosensors.
作用机制
The mechanism of action of N-(tert-Butoxycarbonyl)glycyl-L-seryl-L-glutamic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective coupling reactions with other amino acids. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds. The molecular targets and pathways involved depend on the specific peptides or proteins being synthesized and their intended applications.
相似化合物的比较
- N-(tert-Butoxycarbonyl)-L-glutamic acid
- N-(tert-Butoxycarbonyl)-L-serine
- N-(tert-Butoxycarbonyl)-glycine
Comparison: N-(tert-Butoxycarbonyl)glycyl-L-seryl-L-glutamic acid is unique due to its combination of three amino acids with a Boc protecting group. This allows for the synthesis of more complex peptides compared to individual Boc-protected amino acids. The presence of glycine, serine, and glutamic acid provides a diverse set of functional groups that can participate in various chemical reactions, making it a versatile building block in peptide synthesis.
属性
CAS 编号 |
64196-64-1 |
|---|---|
分子式 |
C15H25N3O9 |
分子量 |
391.37 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-3-hydroxy-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H25N3O9/c1-15(2,3)27-14(26)16-6-10(20)17-9(7-19)12(23)18-8(13(24)25)4-5-11(21)22/h8-9,19H,4-7H2,1-3H3,(H,16,26)(H,17,20)(H,18,23)(H,21,22)(H,24,25)/t8-,9-/m0/s1 |
InChI 键 |
IUUKDNGQXPYWLG-IUCAKERBSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


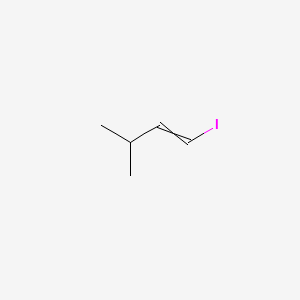
![4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine](/img/structure/B14487682.png)

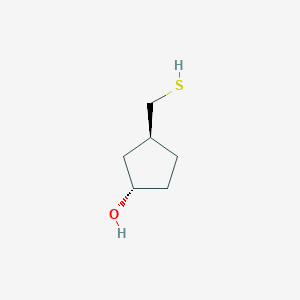
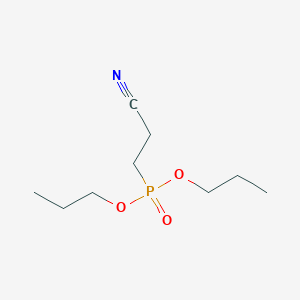

![6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B14487726.png)
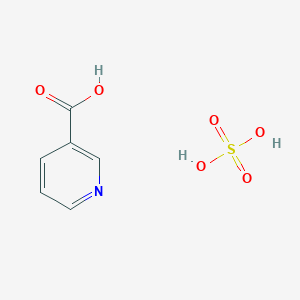
![Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-](/img/structure/B14487740.png)
